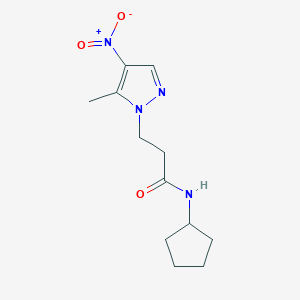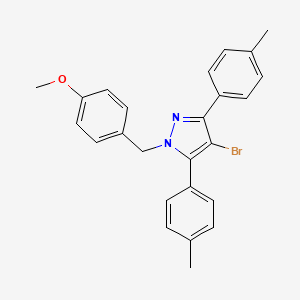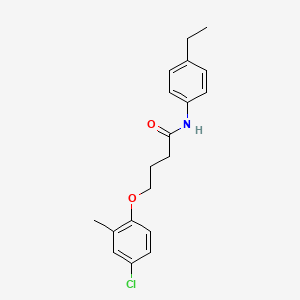![molecular formula C19H19F2N7S B10935137 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10935137.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a difluoromethyl group
Preparation Methods
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The thiadiazole ring is then formed through a cyclization reaction. The final step involves the introduction of the difluoromethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiadiazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazol-3-amine: This compound shares the pyrazole ring but lacks the thiadiazole and difluoromethyl groups.
(1-benzyl-1H-pyrazol-3-yl)methanamine: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H19F2N7S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H19F2N7S/c1-12-10-15(17(20)21)25-28(12)13(2)18-23-24-19(29-18)22-16-8-9-27(26-16)11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,22,24,26) |
InChI Key |
VJUMWBYFMPMHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10935060.png)
![4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10935065.png)
![3-(4-fluorophenyl)-6-methyl-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935068.png)

![2-[(2-Chlorophenoxy)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10935088.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(3,4-dichlorophenyl)quinoline-4-carboxamide]](/img/structure/B10935093.png)



![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935111.png)

![N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide](/img/structure/B10935128.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10935143.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10935151.png)
